Bienvenue dans la boutique en ligne BenchChem!

Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose

Thiol isomerase inhibition Antithrombotic Protein disulfide isomerase

Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose (also referred to as PGHG or P7OG) is a complex galloylated flavonoid glycoside belonging to the flavanone class. It comprises a pinocembrin (5,7-dihydroxyflavanone) aglycone, a C7-linked β-D-glucose unit, and two distinct esterified phenolic substituents on the glucose: a galloyl group at the 3″ position and a hexahydroxydiphenoyl (HHDP) group bridging the 4″ and 6″ positions.

Molecular Formula C42H32O21
Molecular Weight 872.7 g/mol
Cat. No. B12433422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose
Molecular FormulaC42H32O21
Molecular Weight872.7 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C4C(O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8
InChIInChI=1S/C42H32O21/c43-19-8-16(9-26-30(19)20(44)12-25(60-26)14-4-2-1-3-5-14)59-42-36(54)38(63-39(55)15-6-21(45)31(49)22(46)7-15)37-27(61-42)13-58-40(56)17-10-23(47)32(50)34(52)28(17)29-18(41(57)62-37)11-24(48)33(51)35(29)53/h1-11,25,27,36-38,42-43,45-54H,12-13H2/t25-,27+,36+,37+,38+,42+/m0/s1
InChIKeyHJEXOQUMFMERIM-HTKTYWDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose: A Structurally Defined Galloylated Polyphenol for Dual-Activity Research


Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose (also referred to as PGHG or P7OG) is a complex galloylated flavonoid glycoside belonging to the flavanone class [1]. It comprises a pinocembrin (5,7-dihydroxyflavanone) aglycone, a C7-linked β-D-glucose unit, and two distinct esterified phenolic substituents on the glucose: a galloyl group at the 3″ position and a hexahydroxydiphenoyl (HHDP) group bridging the 4″ and 6″ positions [2]. This compound is a natural product first isolated from Phyllanthus tenellus and has been subsequently identified in Penthorum chinense Pursh, where it is one of several structurally related pinocembrin derivatives [2][3]. Its molecular formula is C42H32O21 (exact mass 872.1436 g/mol) and it bears the CAS number 205370-59-8 [4]. PGHG has been characterized as a broad-spectrum inhibitor of thiol isomerases including protein disulfide isomerase (PDI) and a reversible inhibitor of SARS-CoV-2 main protease (Mpro), distinguishing it sharply from simpler pinocembrin glycosides that lack these macrocyclic galloyl-HHDP modifications [1].

Why Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-HHDP)-β-D-glucose Cannot Be Replaced by Simpler Analogs


Attempts to substitute PGHG with structurally simpler in-class compounds—such as the pinocembrin aglycone, simple pinocembrin glycosides, or even other galloylated catechins like EGCG—fail because the dual galloyl–HHDP macrocyclic esterification is a strict structural determinant of its key pharmacological activities. The isolated pinocembrin backbone alone does not inhibit protein disulfide isomerase (PDI) and shows poor inhibition of SARS-CoV-2 Mpro [1][2]. Likewise, the non-galloylated analog pinocembrin-7-O-(4″,6″-HHDP)-β-D-glucoside (S1) is approximately 3-fold weaker in radical scavenging assays than PGHG [3]. Even among galloylated polyphenols, activity is not universal: epigallocatechin gallate (EGCG) and epicatechin gallate (ECG) are devoid of PDI inhibitory activity despite carrying galloyl groups, demonstrating that the specific pinocembrin scaffold combined with the 4″,6″-HHDP bridge is an essential pharmacophoric requirement [1]. Generic substitution based solely on the presence of galloyl or flavanone groups would therefore yield compounds lacking the quantifiable dual-enzyme inhibition and cellular protection profiles that define PGHG. The quantitative differentiation evidence below supports this conclusion.

Quantitative Differentiation of Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-HHDP)-β-D-glucose vs. Closest Analogs


PGHG Inhibits Protein Disulfide Isomerase (PDI) and Other Thiol Isomerases Whereas Pinocembrin Backbone and Related Galloylated Catechins Are Inactive

PGHG is a potent inhibitor of protein disulfide isomerase (PDI) reductase activity with an IC50 of 1.5 ± 0.6 µM in a di-eosin-GSSG fluorescence assay [1]. This inhibition is mechanistically mapped to the catalytic a and a' domains of PDI, as demonstrated by fragment-based assays in which PGHG inhibited a, a', ab, b'xa', and abb'x domain constructs [1]. Crucially, the pinocembrin backbone (i.e., the aglycone without the 3″-galloyl-4″,6″-(S)-HHDP substituents) showed no PDI inhibition when tested at the same concentrations [1]. Furthermore, the galloylated catechins epigallocatechin gallate (EGCG) and epicatechin gallate (ECG), which contain galloyl groups on a catechin scaffold rather than the pinocembrin scaffold, also failed to inhibit PDI, demonstrating that both the pinocembrin core and the specific 4″,6″-HHDP-bridged macrocycle are necessary for activity [1]. PGHG showed broad activity against additional vascular thiol isomerases: ERp5 IC50 = 1.5 µM, ERp57 IC50 = 3.3 µM, ERp46 IC50 = 3.9 µM, and ERp72 IC50 = 7.8 µM [1]. Pinocembrin backbone was not tested against these additional isomerases, but its inactivity toward the catalytic domains of PDI predicts a lack of activity across this enzyme family [1].

Thiol isomerase inhibition Antithrombotic Protein disulfide isomerase

PGHG Suppresses In Vivo Thrombus Formation Without Increasing Bleeding Risk: Antithrombotic Efficacy Not Shared by Non-Galloylated Pinocembrin Derivatives

In a laser-injury cremaster muscle murine model of thrombus formation, PGHG administered at 25 mg/kg (intraperitoneal) reduced platelet accumulation to 18 ± 6% of vehicle control levels and fibrin formation to 21 ± 3% of controls [1]. Despite this potent in vivo antithrombotic effect, PGHG did not prolong the time to cessation of bleeding or increase total blood loss in a mouse tail transection model, indicating a favorable hemostatic safety profile [1]. This antithrombotic phenotype is mechanistically linked to PDI and thiol isomerase inhibition, as confirmed by structure–activity relationship studies showing that compounds devoid of PDI inhibitory activity—including the pinocembrin backbone, EGCG, and ECG—fail to engage the same molecular targets [1]. While in vivo thrombosis data for the closest structural analogs (S1: pinocembrin-7-O-(4″,6″-HHDP)-β-D-glucoside; S3: Thonningianin A) have not been reported, their lack of PDI inhibition (S1 untested but structurally lacks the galloyl group required for PDI binding; S3 not evaluated) strongly predicts the absence of comparable in vivo antithrombotic activity [1].

Thrombosis In vivo pharmacology Hemostasis

PGHG Exhibits ~3-Fold Enhanced DPPH Radical Scavenging vs. the Non-Galloylated Analog Pinocembrin-7-O-(4″,6″-HHDP)-β-D-Glucoside

In a direct three-way comparison of pinocembrin derivatives isolated from the same Penthorum chinense Pursh stem extract, PGHG (designated S2) demonstrated a DPPH radical scavenging EC50 of 9.06 µg/mL, which is 2.95-fold more potent than the non-galloylated analog pinocembrin-7-O-(4″,6″-HHDP)-β-D-glucoside (S1; EC50 = 26.75 µg/mL) [1]. The dihydrochalcone derivative Thonningianin A (S3), which also bears a 3″-O-galloyl-4″,6″-HHDP substitution but on a dihydrochalcone rather than flavanone core, was the most potent of the three (EC50 = 5.50 µg/mL) [1]. These data establish that the presence of the 3″-galloyl group on the glucose moiety of PGHG contributes significantly to its antioxidant capacity relative to the HHDP-only analog S1, while also showing that the flavanone core of PGHG yields moderate activity compared to the dihydrochalcone analog S3 [1].

Antioxidant Radical scavenging Structure-activity relationship

PGHG Is a More Potent Inhibitor of SARS-CoV-2 Mpro Than Apigenin and Shows Virtually No Activity from the Pinocembrin Backbone Alone

PGHG inhibits recombinant SARS-CoV-2 Mpro with an IC50 of 6.5 µM in a label-free mass spectrometry-based enzymatic assay and blocks SARS-CoV-2 replication in Vero E6 cells with an IC50 of 4.9 µM (selectivity index = 3.2; CC50 = 15.6 µM) [1][2]. In a head-to-head evaluation against the well-characterized flavonoid apigenin, PGHG is approximately 3.1-fold more potent against Mpro (PGHG IC50 6.5 µM vs. apigenin IC50 20 ± 9 µM) [2]. Critically, the pinocembrin aglycone itself showed only poor inhibition of Mpro, directly demonstrating that the galloyl–HHDP-modified glucose substituent is essential for potent protease engagement [2]. The mechanism of inhibition is reversible (confirmed by jump-dilution reversibility assay), and molecular dynamics simulations predict that the galloyl group of PGHG occludes the S1 substrate-binding pocket and forms hydrogen bonds with the active-site Cys145 of Mpro [2]. This binding mode is structurally distinct from that of baicalein and myricetin, which interact non-covalently and covalently, respectively [2]. In the cell-based replication assay, PGHG matched or slightly exceeded apigenin's potency (PGHG IC50 4.9 µM vs. apigenin IC50 5.11 ± 0.26 µM reported in Calu-3 cells), while biflavone analogs of apigenin showed little to no activity in the same assay, reinforcing the unique antiviral profile of the galloylated pinocembrin scaffold [2].

SARS-CoV-2 main protease Antiviral Enzyme inhibition

Recommended Application Scenarios for Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-HHDP)-β-D-glucose Procurement


Dual-Activity Probe for Concurrent Thiol Isomerase and Coronavirus Protease Inhibition Studies

PGHG is the only compound currently characterized that simultaneously inhibits protein disulfide isomerase (PDI; IC50 1.5 µM), multiple vascular thiol isomerases (ERp5, ERp57, ERp46, ERp72), and SARS-CoV-2 Mpro (IC50 6.5 µM) [1][2]. This dual-activity profile is essential for research programs investigating the intersection of thrombosis and viral infection, particularly the thrombotic complications of COVID-19, where both PDI and Mpro are validated therapeutic targets [1][2]. Researchers requiring a single chemical probe that can simultaneously interrogate thiol isomerase biology and coronavirus replication should select PGHG over pinocembrin aglycone or simple galloylated catechins, which lack PDI inhibitory activity entirely [1].

In Vivo Antithrombotic Research with Hemostatic Safety Assessment

PGHG is validated in a murine laser-injury thrombosis model at 25 mg/kg i.p., demonstrating an ~82% reduction in platelet accumulation and ~79% reduction in fibrin formation without prolonging bleeding time in a tail transection assay [1]. This in vivo efficacy profile is not available for any other pinocembrin derivative, including the structurally related S1 and S3 compounds [1]. Procurement of PGHG is therefore mandatory for laboratories planning in vivo thrombosis studies where mechanistic engagement of PDI and thiol isomerases is the intended pharmacological pathway [1].

Structure–Activity Relationship (SAR) Studies Centered on Galloyl-HHDP Macrocycle Pharmacophore Elucidation

The quantitative SAR data available for PGHG relative to its nearest analogs—including the 2.95-fold DPPH scavenging advantage over the HHDP-only S1 derivative and the complete loss of PDI and Mpro inhibition upon removal of the galloyl–HHDP substituents—make PGHG a critical reference standard for any SAR campaign investigating the role of macrocyclic polyhydroxylated acyl groups on flavonoid bioactivity [1][3]. Medicinal chemists and natural product researchers seeking to understand the pharmacophoric contribution of the 3″-galloyl and 4″,6″-(S)-HHDP motifs should procure PGHG as the index compound for comparison against synthetic or semi-synthetic analogs lacking either motif.

Hepatoprotection and Oxidative Stress Model Research Requiring Moderate Antioxidant Potency

PGHG (S2) at concentrations of 10–40 µg/mL protects AML-12 mouse hepatocytes from H2O2-induced oxidative damage and alcohol-induced cytotoxicity, while also reducing oleic acid-induced triglyceride accumulation in a dose-dependent manner [3]. Although the dihydrochalcone derivative S3 (Thonningianin A) is slightly more potent as a radical scavenger (EC50 5.50 vs. 9.06 µg/mL), PGHG offers a moderate antioxidant potency that may be preferable in cellular models where excessive antioxidant activity could confound redox-sensitive signaling readouts [3]. The measured cytotoxicity IC50 of PGHG (85.86 µg/mL) against AML-12 cells provides a defined safety window for dose selection [3].

Quote Request

Request a Quote for Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.